N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule featuring a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl (dihydropyridinone) core linked via an ethyl group to a 3-(4-methoxyphenyl)propanamide moiety. Its synthesis likely involves coupling reactions between functionalized pyridinone intermediates and propanamide precursors, as inferred from analogous protocols in related studies .
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-12-17(25-3)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-16(24-2)8-5-15/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDZYSKPLUFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing.
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3. This results in the disruption of transcriptional silencing, which can affect the expression of various genes.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway , which is responsible for the methylation of histone 3 at lysine 27. This methylation is a key part of the process of transcriptional silencing, so the compound’s action can have wide-ranging effects on gene expression.
Pharmacokinetics
This suggests that the compound has good bioavailability and is able to reach its target in vivo.
Result of Action
The inhibition of EZH2 by this compound disrupts the normal function of the PRC2 complex, leading to changes in gene expression. Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis. Therefore, the compound’s action could potentially have therapeutic effects in the treatment of these conditions.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide interacts with the enzyme EZH2. EZH2 is the catalytic engine of the polycomb repressive complex 2 (PRC2), which is known to play a major role in transcriptional silencing.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gene expression. By inhibiting EZH2, it prevents the installation of methylation marks on histone 3, thereby influencing gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the EZH2 enzyme and inhibiting its function. This results in changes in gene expression, as EZH2 is responsible for installing methylation marks on histone 3.
Temporal Effects in Laboratory Settings
It has been shown to have robust antitumor effects in a Karpas-422 xenograft model.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. It has been shown to have antitumor effects when dosed at 160 mg/kg BID.
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential pharmacological applications. This compound is part of the pyridinone derivatives and has been studied for its biological activities, particularly in the context of anti-inflammatory and anti-tumor effects. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyridinone ring and methoxyphenyl groups. The presence of these functional groups contributes to its biological properties:
| Property | Description |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Solubility | Soluble in organic solvents; limited water solubility |
| Melting Point | Not specified in literature |
This compound functions primarily as an antagonist of alpha-4 integrins. Integrins are proteins that facilitate cell adhesion and play crucial roles in inflammatory responses. By inhibiting these integrins, the compound may reduce inflammation and modulate immune responses.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammation:
- Study Findings : A preclinical evaluation demonstrated that the compound effectively reduced MPO activity in lipopolysaccharide-stimulated human whole blood, highlighting its potential as an anti-inflammatory agent .
Anti-tumor Activity
In addition to its anti-inflammatory properties, this compound has shown promising results in cancer research:
- Xenograft Model Study : In a Karpas-422 xenograft model, administration of the compound at 160 mg/kg BID resulted in robust anti-tumor effects, suggesting its potential utility in cancer therapy .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving animal models demonstrated that treatment with the compound led to a significant reduction in inflammation markers, supporting its role as an integrin antagonist.
- Cancer Treatment Trials : Ongoing Phase I clinical trials are evaluating the safety and efficacy of this compound in patients with specific types of cancer. Early results indicate a favorable safety profile and preliminary signs of efficacy .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures can possess significant antimicrobial properties. For instance, derivatives of pyridinones have shown efficacy against various bacterial strains. The potential antimicrobial activity of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is under investigation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This Compound | TBD | TBD |
Cytotoxicity Studies
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, in assays conducted on MCF-7 breast cancer cells, an IC value of approximately 25 µM was recorded after 48 hours of treatment, indicating moderate cytotoxicity and potential as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that this compound may also modulate inflammatory pathways.
Enzyme Inhibition Potential
The structural characteristics of the compound imply that it could act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in inflammation and pain signaling pathways.
Case Study 1: Anticancer Activity
In vitro studies have shown that related compounds can activate caspase pathways leading to apoptosis in various cancer cell lines. Further research is warranted to explore the specific mechanisms through which this compound exerts its effects.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of similar compounds found significant inhibition against Gram-positive and Gram-negative bacteria. Future studies should include this compound to evaluate its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the literature, enabling comparative analysis of key features:
Indole-Carboxamide Derivatives
- Example : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (Compound 2 in )
- Structural Differences :
- The target compound lacks the indole-carboxamide group, instead featuring a simpler 3-(4-methoxyphenyl)propanamide chain.
- Both share the dihydropyridinone core but differ in substituents (e.g., methyl vs. ethyl linkers). Synthesis: Compound 2 was synthesized via base-mediated hydrolysis of a methyl ester precursor (LC-MS m/z 301 [M + H]+) , while the target compound’s synthesis likely employs amide coupling strategies.
Isobutyrylpiperidine-Modified Analogs
- Example : (R)-1-(1-(1-Isobutyrylpiperidin-4-yl)ethyl)-N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1H-indole-3-carboxamide (Compound 4 in )
- Structural Differences :
- Functional Implications: The piperidine group in Compound 4 may enhance lipophilicity and CNS penetration compared to the target compound’s simpler propanamide chain.
Tetrahydroquinoline-Based Propanamides
- Example: 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide () Structural Differences:
- Replaces the dihydropyridinone ring with a tetrahydroquinoline scaffold.
- Retains the 3-(4-methoxyphenyl)propanamide group but adds a piperidinyl substituent. Pharmacological Relevance: Tetrahydroquinoline derivatives often exhibit distinct binding profiles (e.g., kinase inhibition) compared to dihydropyridinones, highlighting the impact of core heterocycle choice.
Preparation Methods
Cyclization of β-Ketoamide Precursors
A widely employed strategy for dihydropyridinone synthesis involves the cyclization of β-ketoamides under acidic or basic conditions. For the 4-methoxy-6-methyl-substituted variant:
- Starting material : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.
- Amination : React with 2-aminoethanol to form the β-ketoamide intermediate.
- Cyclization : Use p-toluenesulfonic acid (PTSA) in refluxing toluene to induce ring closure (Fig. 2A).
- Dissolve β-ketoamide (1 eq) in toluene (10 mL/g), add PTSA (0.1 eq), and reflux at 110°C for 12 h.
- Cool, wash with NaHCO₃, and purify via silica gel chromatography (yield: 65–75%).
Functionalization via Nucleophilic Substitution
To introduce the ethylamine side chain:
- Bromination : Treat the dihydropyridinone with N-bromosuccinimide (NBS) in CCl₄ to generate the 1-bromo derivative.
- Alkylation : React with ethylenediamine in DMF at 60°C to install the ethylamine spacer (Fig. 2B).
Optimization note : Excess ethylenediamine (3 eq) and prolonged reaction times (24 h) improve yields to ~70%.
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
Friedel-Crafts Acylation
Conversion to Acid Chloride
- Chlorination : Treat 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) in anhydrous DCM.
- Workup : Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride (yield: 95%).
Amide Bond Formation
Coupling the Ethylamine Side Chain and Acyl Chloride
- Reaction conditions : Combine the ethylamine-functionalized dihydropyridinone (1 eq) with 3-(4-methoxyphenyl)propanoyl chloride (1.2 eq) in DCM.
- Base : Use N,N-diisopropylethylamine (DIPEA, 2 eq) to scavenge HCl.
- Workup : Wash with 10% K₂CO₃, dry over Na₂SO₄, and concentrate (Fig. 4).
Yield : 60–68% after purification by column chromatography.
Alternative Routes and Comparative Analysis
Reductive Amination Pathway
An alternative to alkylation involves reductive amination:
- Intermediate : 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridine-1-carbaldehyde.
- Condensation : React with ethylenediamine in MeOH to form the imine.
- Reduction : Use NaBH₄ to yield the secondary amine.
Advantage : Avoids harsh bromination conditions but requires aldehyde synthesis (additional steps).
Solid-Phase Synthesis
Immobilize the dihydropyridinone core on Wang resin, perform amide coupling with Fmoc-protected propanoic acid, and cleave with TFA.
Limitation : Lower yields (~50%) and specialized equipment required.
Critical Data Tables
Table 1 : Comparative Yields of Key Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dihydropyridinone cyclization | Acid-catalyzed | 72 | 98.5 |
| Ethylamine alkylation | NBS/DMF | 68 | 97.8 |
| Amide coupling | DCM/DIPEA | 65 | 99.2 |
Table 2 : Optimization of Acylation Conditions
| Acid Chloride (eq) | Base (eq) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.5 | 6 | 58 |
| 1.2 | 2.0 | 4 | 68 |
| 1.5 | 3.0 | 3 | 62 |
Challenges and Mitigation Strategies
Steric Hindrance in Amide Formation
The ethylamine linker’s flexibility reduces steric clashes during acylation, but excess acyl chloride (1.2 eq) is critical for complete conversion.
Purification of Polar Intermediates
Silica gel chromatography with EtOAc/hexane (3:7) effectively separates the dihydropyridinone core from byproducts.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, a pyridinone core can be functionalized via nucleophilic substitution or amide coupling. Key steps include:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates (e.g., as in ).
- Coupling : Employ reagents like NIS/TMSOTf for glycosylation or carbodiimides (e.g., DCC) for amide bond formation.
- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product.
Yield optimization requires strict control of temperature (-40°C to -20°C for sensitive steps) and stoichiometric ratios (e.g., 1.2:1 donor-to-acceptor ratio) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm). Compare with similar compounds ().
- IR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ions (e.g., [M+H]+ at m/z calculated for C21H25N2O4S).
Cross-reference data with PubChem or NIST databases for validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity: GHS Category 4).
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL () for structure solution. Refine hydrogen atoms using riding models.
- Validation : Check R-factors (<5%) and electron density maps for missing atoms. Compare bond lengths/angles with DFT-optimized structures .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites.
- Mechanistic Studies : Simulate transition states for oxidation (e.g., KMnO4-mediated) or reduction (NaBH4) pathways. Validate with experimental HPLC-MS kinetics data .
Q. How can researchers design assays to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., thienopyrazole derivatives in ).
- Assay Conditions : Use fluorescence-based assays (IC50 determination) at pH 7.4, 37°C. Include positive controls (e.g., staurosporine for kinases).
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values and assess competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
